2-Methylthio-ATP tetrasodium
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Overview
Description
2-Methylthio-ATP tetrasodium is a non-specific P2-receptor agonist. It is known for its ability to cause noncompetitive inhibition of adenosine diphosphate-induced human platelet aggregation . This compound has a molecular formula of C11H14N5Na4O13P3S and a molecular weight of 641.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-ATP tetrasodium typically involves the alkylation of adenosine triphosphate with a methylthio group. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques to achieve high purity levels (≥98.0%) .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthio-ATP tetrasodium primarily undergoes substitution reactions due to the presence of the methylthio group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various methylthio derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Methylthio-ATP tetrasodium is widely used in scientific research due to its role as a P2-receptor agonist. Its applications include:
Chemistry: Used in studies involving nucleotide analogs and their interactions.
Biology: Employed in research on cellular signaling pathways and receptor functions.
Medicine: Investigated for its potential therapeutic effects in conditions related to platelet aggregation and inflammation.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
2-Methylthio-ATP tetrasodium exerts its effects by binding to P2 receptors, which are a class of purinergic receptors. This binding leads to the activation of intracellular signaling pathways that result in various physiological responses, such as the inhibition of platelet aggregation. The compound’s noncompetitive inhibition of adenosine diphosphate-induced platelet aggregation is a key aspect of its mechanism of action .
Comparison with Similar Compounds
- 2-Methylthioadenosine diphosphate trisodium
- 2-Methylthioadenosine
- 2-Methylthioadenosine monophosphate
Comparison: 2-Methylthio-ATP tetrasodium is unique due to its specific interaction with P2 receptors and its ability to inhibit platelet aggregation noncompetitively. While similar compounds like 2-Methylthioadenosine diphosphate trisodium and 2-Methylthioadenosine also interact with purinergic receptors, they may not exhibit the same level of specificity or potency in inhibiting platelet aggregation .
Properties
Molecular Formula |
C11H14N5Na4O13P3S |
---|---|
Molecular Weight |
641.20 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |
InChI Key |
UEEFBRHXFDJPTA-KWIZKVQNSA-J |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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